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molecular formula C12H18O B1620158 6-tert-butyl-2,3-dimethylphenol CAS No. 46170-85-8

6-tert-butyl-2,3-dimethylphenol

Cat. No. B1620158
M. Wt: 178.27 g/mol
InChI Key: SIINAHBZNVOMMM-UHFFFAOYSA-N
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Patent
US04093587

Procedure details

To 142.4 grams of 6-tert.-butyl-2,3-dimethylphenol dissolved in 270 ml of toluene was added 144.4 grams of a 25% aqueous solution of dimethylamine at about room temperature. 65.7 grams of 36.5% aqueous formaldehyde was then added over a ten minute period to the reaction mixture initially at 15°, the temperature rising to 30° at the end of the addition. The reaction mixture was then warmed to 40° for 3 hours and finally heated at reflux (85°) for 2 hours. The reaction was diluted with about 1 liter of ether and the aqueous layer separated, the upper ether layer being washed three times with water. After drying over sodium sulfate, the organic phase was stripped to dryness at reduced pressures yielding 176.3 grams of crude product. The crude product was crystallized from heptane, yielding white cyrstals melting at 101° to 104°.
Quantity
142.4 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65.7 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:10]([OH:11])=[C:9]([CH3:12])[C:8]([CH3:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:14][NH:15][CH3:16].[CH2:17]=O>C1(C)C=CC=CC=1.CCOCC>[C:1]([C:5]1[C:10]([OH:11])=[C:9]([CH3:12])[C:8]([CH3:13])=[C:7]([CH2:14][N:15]([CH3:17])[CH3:16])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
142.4 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=C1O)C)C
Name
Quantity
270 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
65.7 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the temperature rising to 30° at the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to 40° for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
finally heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (85°) for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
WASH
Type
WASH
Details
the upper ether layer being washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(=C1O)C)C)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 176.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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